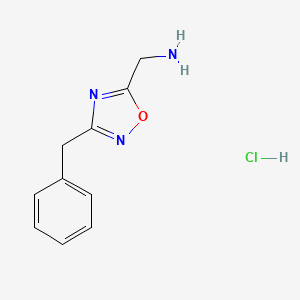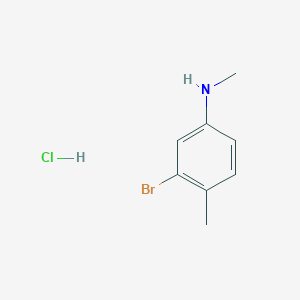
3-ブロモ-N,4-ジメチルアニリン塩酸塩
概要
説明
3-Bromo-N,4-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 1187386-24-8 . It is a powder in physical form and is used in various chemical reactions .
Molecular Structure Analysis
The molecular weight of 3-Bromo-N,4-dimethylaniline hydrochloride is 236.54 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
3-Bromo-N,4-dimethylaniline hydrochloride is involved in fluorination using metal fluoride . It is used in the presence of a specific Pd precatalyst to prepare 3-fluoro-N,N-dimethylaniline .Physical and Chemical Properties Analysis
3-Bromo-N,4-dimethylaniline hydrochloride is a powder . It has a molecular weight of 236.54 . The storage temperature is room temperature .科学的研究の応用
フッ素化触媒前駆体
3-ブロモ-N,4-ジメチルアニリン塩酸塩の既知の用途の1つは、フッ素化反応における前駆体としてです。 これは、パラジウム系前触媒の存在下で金属フッ化物を用いたフッ素化に関与し、特に3-フルオロ-N,N-ジメチルアニリンの調製に使用されます .
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Target of Action
This compound is likely to interact with a variety of biological targets, given its structural similarity to other aniline derivatives .
Mode of Action
It is known to be involved in fluorination reactions, suggesting it may interact with its targets through a similar mechanism .
Biochemical Pathways
Given its structural similarity to other aniline derivatives, it may potentially affect a variety of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-N,4-dimethylaniline hydrochloride. For instance, it is known to be light-sensitive and should be stored in a cool place. It is also incompatible with strong oxidizing agents and strong acids, which could potentially affect its stability and efficacy .
生化学分析
Biochemical Properties
3-Bromo-N,4-dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 3-Bromo-N,4-dimethylaniline hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-Bromo-N,4-dimethylaniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-N,4-dimethylaniline hydrochloride has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 3-Bromo-N,4-dimethylaniline hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One notable mechanism is the inhibition of certain enzymes, which can alter metabolic pathways and gene expression. Additionally, 3-Bromo-N,4-dimethylaniline hydrochloride can activate or deactivate transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N,4-dimethylaniline hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-N,4-dimethylaniline hydrochloride remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 3-Bromo-N,4-dimethylaniline hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Bromo-N,4-dimethylaniline hydrochloride can result in toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
3-Bromo-N,4-dimethylaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, where it is combined with other molecules to form more water-soluble compounds for excretion .
Transport and Distribution
Within cells and tissues, 3-Bromo-N,4-dimethylaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its accumulation in the liver can impact hepatic metabolism and function .
Subcellular Localization
The subcellular localization of 3-Bromo-N,4-dimethylaniline hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
3-bromo-N,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZGUBHSBZUZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675180 | |
| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-24-8 | |
| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


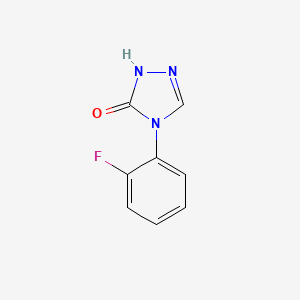

![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)
![4-Pyridinepropanoicacid, 2,6-dichloro-a-[1-(methylamino)ethylidene]-b-oxo-, methyl ester](/img/structure/B1530958.png)

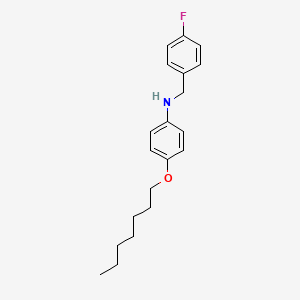
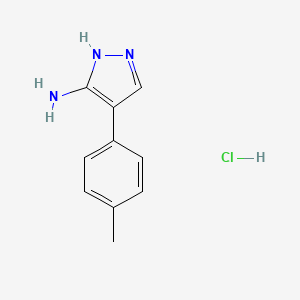


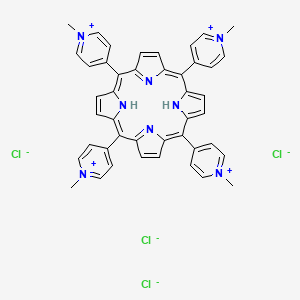
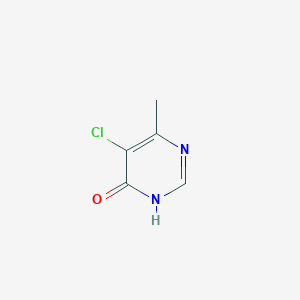

![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)
